REACTION_SMILES
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[CH2:1]([O:2][CH2:3][CH2:4][CH2:5][CH3:6])[CH2:7][CH2:8][CH3:9].[CH2:25]([CH2:26][CH2:27][CH2:28][CH2:29][CH3:30])[Cl:31].[Na:10].[OH2:32].[c:11]1([P:17]([c:18]2[cH:19][cH:20][cH:21][cH:22][cH:23]2)[Cl:24])[cH:12][cH:13][cH:14][cH:15][cH:16]1>>[c:11]1([P:17]([c:18]2[cH:19][cH:20][cH:21][cH:22][cH:23]2)[CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH3:30])[cH:12][cH:13][cH:14][cH:15][cH:16]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCOCCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCCCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClP(c1ccccc1)c1ccccc1
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Name
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Type
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product
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Smiles
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CCCCCCP(c1ccccc1)c1ccccc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |